2-(Chloromethyl)-n-methylaniline hydrochloride

描述

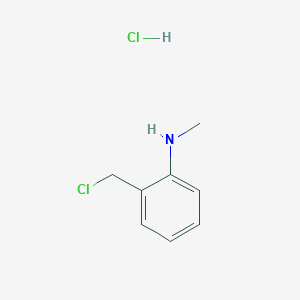

2-(Chloromethyl)-N-methylaniline hydrochloride is a chlorinated aromatic amine hydrochloride salt characterized by a benzene ring substituted with a chloromethyl (-CH₂Cl) group and an N-methylamine (-NHCH₃) group. The chloromethyl group enhances reactivity in nucleophilic substitutions, while the hydrochloride salt improves stability and solubility.

属性

IUPAC Name |

2-(chloromethyl)-N-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-10-8-5-3-2-4-7(8)6-9;/h2-5,10H,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTATRSVDRFXIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-n-methylaniline hydrochloride typically involves the chloromethylation of n-methylaniline. This can be achieved through the reaction of n-methylaniline with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified through recrystallization or distillation to achieve the desired purity.

化学反应分析

Types of Reactions

2-(Chloromethyl)-n-methylaniline hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used under mild to moderate temperatures.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Products include substituted anilines, thiols, and ethers.

Oxidation: Products include quinones and other oxidized derivatives.

Reduction: Products include primary or secondary amines.

科学研究应用

2-(Chloromethyl)-n-methylaniline hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 2-(Chloromethyl)-n-methylaniline hydrochloride involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or modification of protein function. The compound may also interact with DNA, leading to potential mutagenic effects.

相似化合物的比较

Structural and Molecular Comparison

Key structural differences among analogs influence reactivity, solubility, and applications. Below is a comparative analysis:

Table 1: Molecular Data of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| 2-(Chloromethyl)pyridine hydrochloride | C₆H₇Cl₂N | 164.03 | 6959-47-3 | Pyridine ring with chloromethyl group |

| 4-Chloro-2-methylaniline hydrochloride | C₇H₉Cl₂N | 178.059 | 3165-93-3 | Benzene ring with chloro and methyl groups |

| 2-(Chloromethyl)quinoline hydrochloride | C₁₀H₉Cl₂N | 214.08* | Not provided | Quinoline ring with chloromethyl group |

| 2-(Diethylamino)ethyl chloride hydrochloride | C₆H₁₅Cl₂N | 172.09 | 869-24-9 | Tertiary amine with chloromethyl group |

| 4-Chloro-2-methoxy-3-methylaniline hydrochloride | C₈H₁₁Cl₂NO | 208.08 | 202603-14-3 | Methoxy, chloro, and methyl substituents |

*Calculated from molecular formula in .

Key Observations :

- Aromatic vs. Heterocyclic Rings: Pyridine (heterocyclic) and quinoline (fused benzene-pyridine) derivatives exhibit electron-deficient properties, enhancing chloromethyl group reactivity compared to benzene-based analogs .

- Substituent Effects : Methoxy groups (electron-donating) in 4-chloro-2-methoxy-3-methylaniline hydrochloride may reduce electrophilic substitution rates compared to electron-withdrawing chloro groups .

Physicochemical Properties and Reactivity

- Solubility: Hydrochloride salts generally exhibit higher water solubility. Pyridine and quinoline derivatives may have lower solubility in non-polar solvents due to polar heterocyclic rings .

- Reactivity: Chloromethyl groups in pyridine derivatives undergo nucleophilic substitution more readily than benzene analogs due to the electron-withdrawing nitrogen . Tertiary amines (e.g., 2-(diethylamino)ethyl chloride hydrochloride) participate in alkylation reactions, making them valuable in drug synthesis .

生物活性

2-(Chloromethyl)-N-methylaniline hydrochloride is an organic compound with potential biological activity. This compound, characterized by its chloromethyl and methylaniline groups, is of interest in medicinal chemistry due to its various biological effects and applications.

Chemical Structure and Properties

- Chemical Formula : CHClN

- Molecular Weight : 206.11 g/mol

- CAS Number : 46739562

The structure includes a chloromethyl group, which can influence its reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloromethyl group can undergo nucleophilic substitution reactions, which may lead to the formation of reactive intermediates capable of modulating cellular pathways.

Cellular Effects

Research indicates that this compound can influence several cellular processes:

- Cell Signaling : It may modulate signaling pathways involved in inflammation and immune responses.

- Gene Expression : Alterations in gene expression have been observed, suggesting potential effects on cellular metabolism and function.

- Enzyme Interaction : The compound has been noted for its ability to inhibit or activate specific enzymes, impacting metabolic pathways.

Toxicity and Safety

While the compound shows promise in various applications, it is crucial to consider its toxicity profile. Studies have indicated potential cytotoxic effects at higher concentrations, necessitating careful dosage management in experimental settings.

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound exhibits antimicrobial properties against certain bacterial strains. The compound's effectiveness was assessed through minimum inhibitory concentration (MIC) tests, showing significant activity against gram-positive bacteria.

- Anticancer Potential : In vitro studies revealed that this compound could induce apoptosis in cancer cell lines. The mechanism was linked to the activation of caspases and modulation of mitochondrial membrane potential.

- Neuroprotective Effects : Preliminary research suggested that the compound might offer neuroprotective benefits by reducing oxidative stress in neuronal cells, indicating a potential application in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 2-(Chloromethyl)-N-methylaniline | Antimicrobial, Anticancer | Shows significant cytotoxicity at high doses |

| N-Methylaniline | Moderate antibacterial | Less potent than chloromethyl derivative |

| Chloromethylphenylamine | Antifungal | Similar mechanism but different activity profile |

常见问题

Q. What are the recommended synthetic routes for 2-(Chloromethyl)-N-methylaniline hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves the N-methylation of 2-(chloromethyl)aniline using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) under anhydrous conditions. The reaction typically proceeds in polar aprotic solvents like DMF or acetonitrile at 60–80°C for 12–24 hours . Post-reaction, the hydrochloride salt is precipitated by adding HCl gas or concentrated hydrochloric acid. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to methylating agent) and exclusion of moisture to prevent hydrolysis of the chloromethyl group .

Q. How is the purity of this compound validated in academic research?

Methodological Answer: Purity is assessed via:

- 1H/13C NMR : Confirm absence of unreacted starting materials (e.g., residual 2-(chloromethyl)aniline peaks at δ 6.8–7.2 ppm) and validate N-methylation (singlet for –CH3 at δ 3.1–3.3 ppm) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30). Retention time ~8.2 minutes indicates >98% purity .

- Elemental Analysis : Match experimental C/H/N/Cl values to theoretical (e.g., C: 48.6%, H: 5.4%, N: 6.3%, Cl: 31.9%) .

Advanced Research Questions

Q. How does the reactivity of the chloromethyl group in this compound compare to similar aryl chloromethyl derivatives?

Methodological Answer: The chloromethyl group in this compound exhibits enhanced electrophilicity due to electron-withdrawing effects from the adjacent N-methylaniline moiety, facilitating nucleophilic substitution (SN2) with amines or thiols . Compared to 2-chloroethylamine hydrochloride, its aromatic counterpart shows slower reaction kinetics in aqueous media (pH 7–9) but higher regioselectivity in cross-coupling reactions . Computational studies (DFT) suggest a lower activation energy (~15 kJ/mol) for substitution at the chloromethyl site compared to aliphatic analogs .

Q. What strategies mitigate instability during long-term storage of this compound?

Methodological Answer: Instability arises from:

- Hydrolysis : The chloromethyl group hydrolyzes to a hydroxymethyl derivative in humid conditions. Store under inert gas (Ar/N2) at –20°C in amber vials with desiccants (silica gel) .

- Thermal Degradation : DSC analysis shows decomposition onset at 120°C. Avoid prolonged heating during synthesis or purification .

- Light Sensitivity : UV-Vis studies indicate photodegradation above 300 nm. Use light-resistant containers .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved for structural confirmation?

Methodological Answer: Contradictions often arise from:

- Ionization Artifacts in MS : Adduct formation (e.g., [M+Na]+) may obscure molecular ion peaks. Use soft ionization (ESI) and compare with high-resolution MS (HRMS) to confirm [M+H]+ at m/z 174.0321 .

- Solvent Effects in NMR : Residual solvent peaks (e.g., DMSO-d6) may overlap with analyte signals. Re-run NMR in CDCl3 or D2O to isolate target signals .

- Impurity Interference : Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping proton environments .

Q. What experimental designs optimize its use as a precursor in heterocyclic synthesis?

Methodological Answer: For synthesizing imidazoles or pyridines:

- DOE (Design of Experiments) : Vary temperature (50–100°C), catalyst (e.g., CuI vs. Pd(OAc)2), and solvent (DMF vs. THF) to maximize cyclization efficiency. Statistical analysis (ANOVA) identifies temperature as the most critical factor (p < 0.05) .

- Kinetic Studies : Monitor reaction progress via inline IR spectroscopy to detect intermediate formation (e.g., enamine at 1650 cm⁻¹) and adjust reagent addition rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。